molecular formula C18H25NO5S B2722733 3-(4-(methylsulfonyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide CAS No. 1902894-89-6

3-(4-(methylsulfonyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide

Cat. No. B2722733
CAS RN: 1902894-89-6
M. Wt: 367.46
InChI Key: JIWBKCZQIKDILI-UHFFFAOYSA-N
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Description

The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H). The presence of the benzo[b][1,4]dioxin ring and the methylsulfonylphenyl group suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the amide bond, the benzo[b][1,4]dioxin ring, and the methylsulfonylphenyl group. These groups could influence the compound’s shape, reactivity, and physical properties .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the amide bond, the benzo[b][1,4]dioxin ring, and the methylsulfonylphenyl group. For example, the amide bond might be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the amide bond could influence its solubility, while the benzo[b][1,4]dioxin ring could influence its stability .

Scientific Research Applications

Chemical Synthesis and Characterization

The chemical synthesis and characterization of compounds related to 3-(4-(methylsulfonyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide showcase the compound's structural and functional versatility. One study detailed the efficient synthesis of a compound with similar structural features, focusing on the reaction mechanisms and crystal structure analysis, highlighting the compound's potential in various scientific applications due to its unique chemical properties (Saeed, Mumtaz, & Flörke, 2010).

Enzyme Inhibition for Therapeutic Applications

Research has explored the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties, which are structurally related to the compound . These studies aim to investigate therapeutic applications, particularly in inhibiting enzymes like α-glucosidase and acetylcholinesterase. Such compounds have shown substantial inhibitory activity, suggesting potential in treating diseases such as diabetes and Alzheimer's (Abbasi et al., 2019).

Anticonvulsant and Antimicrobial Properties

Derivatives incorporating a sulfonamide moiety have been synthesized and evaluated for their anticonvulsant and antimicrobial properties. Some compounds demonstrated significant protection against convulsions and exhibited promising antibacterial and antifungal activities, underscoring the potential of these chemical frameworks in developing new therapeutic agents (Farag et al., 2012).

Insecticide Development

A novel insecticide, flubendiamide, with a unique chemical structure that includes a sulfonylalkyl group, shows extremely strong insecticidal activity, especially against lepidopterous pests. This research underscores the compound's utility in agricultural sciences, offering a new tool for pest management and highlighting the broader applicability of such chemical structures in developing novel insecticides (Tohnishi et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with biological targets in the body. If it’s a material, it might have specific physical or chemical properties that make it useful .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. For example, some amides can be irritants or have toxic effects. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could involve laboratory experiments, computational modeling, and other research methods .

properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylsulfonylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5S/c1-25(21,22)15-6-2-13(3-7-15)4-9-18(20)19-14-5-8-16-17(12-14)24-11-10-23-16/h2-3,6-7,14,16-17H,4-5,8-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWBKCZQIKDILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(methylsulfonyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide

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